molecular formula C19H20F2N6O2S B2993649 2,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-65-8

2,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2993649
CAS No.: 941948-65-8
M. Wt: 434.47
InChI Key: LGSOXQBECQDWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound of interest in both pharmaceutical and chemical research. It belongs to the class of pyrazolopyrimidines, which have shown diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Reaction: : Synthesis begins with the preparation of 2,4-difluorobenzoyl chloride from 2,4-difluorobenzoic acid using thionyl chloride under reflux conditions.

  • Formation of Key Intermediate: : The benzoyl chloride derivative reacts with 2-aminoethylmorpholine to form N-(2-aminoethyl)-2,4-difluorobenzamide under basic conditions, typically using triethylamine.

  • Cyclization and Addition: : A methylthio pyrazolo[3,4-d]pyrimidine intermediate is synthesized separately. This intermediate undergoes cyclization with the previously formed benzamide, using heat and a suitable solvent like ethanol or DMF (dimethylformamide).

Industrial Production Methods

Industrial production methods would generally follow similar steps but on a larger scale, often using flow chemistry to manage the exothermic reactions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, forming sulfoxides or sulfones. Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reduction can lead to removal of the fluorine atoms, typically using reagents such as lithium aluminium hydride (LiAlH4).

  • Substitution: : Nucleophilic aromatic substitution reactions are facilitated by the electron-withdrawing fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

  • Oxidation: : H2O2, m-CPBA, in aqueous or organic solvent.

  • Reduction: : LiAlH4 in ether or THF (tetrahydrofuran).

  • Substitution: : NaOCH3 or KOtBu in polar aprotic solvents like DMF or DMSO.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones of the parent compound.

  • Reduction: : De-fluorinated derivatives.

  • Substitution: : Methoxy-substituted benzamides.

Scientific Research Applications

2,4-Difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has applications in:

  • Chemistry: : Serving as an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential as a tool compound for studying kinase inhibition.

  • Medicine: : Investigation as a lead compound for anti-cancer therapies, given its ability to interfere with cellular signaling pathways.

  • Industry: : Utilized in material science for developing new polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-5-methylbenzoic acid

  • 4-Morpholino-1H-pyrazolo[3,4-d]pyrimidine

  • N-(2-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide

Unique Attributes

  • The combination of 2,4-difluorobenzamide with pyrazolo[3,4-d]pyrimidine and morpholine imparts unique binding properties and biological activity.

  • The presence of the methylthio group is rare in similar compounds, potentially offering distinct pharmacokinetic benefits.

Properties

IUPAC Name

2,4-difluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N6O2S/c1-30-19-24-16(26-6-8-29-9-7-26)14-11-23-27(17(14)25-19)5-4-22-18(28)13-3-2-12(20)10-15(13)21/h2-3,10-11H,4-9H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSOXQBECQDWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.